

# Foundational Research on the Toxicology Profile of Clanobutin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available toxicological data on **Clanobutin**. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Significant data gaps exist in the publicly available literature regarding the toxicology of this compound.

### Introduction

**Clanobutin**, with the chemical name 4-(4-chloro-N-(4-methoxyphenyl)benzamido)butyric acid (CAS No: 30544-61-7), is a member of the benzamide class of compounds.[1][2] It has been investigated for its choleretic and digestion-stimulating properties in veterinary medicine.[2][3] This technical guide provides a summary of the foundational research on the toxicology profile of **Clanobutin**, focusing on available quantitative data, experimental methodologies, and known physiological effects.

Chemical and Physical Properties



Property	Value	Source
Molecular Formula	C18H18CINO4	[1]
Molecular Weight	347.79 g/mol	[2]
Appearance	White to Off-White Solid	[2][3]
Melting Point	115-116 °C	[2]

| Water Solubility | 44.17 mg/L (at 37 °C) |[2] |

### **Pharmacokinetics and Metabolism**

The complete pharmacokinetic profile of **Clanobutin** in various species is not extensively detailed in the available literature. However, insights into its absorption have been provided through in vitro studies.

### **Absorption**

An in vitro study utilizing artificial phospholipid collodion membranes was conducted to estimate the enteral absorption of **Clanobutin**.[4] This model was designed to simulate gastrointestinal transport and local pH changes to predict human absorption rates.[4] The study found good agreement between the permeability coefficients obtained from the artificial membrane and in vitro absorption data from swine intestine, as well as the absorption constant (ka) derived from pharmacological studies in humans.[4]

The data suggests that **Clanobutin** is absorbed from the gastrointestinal tract, and its absorption is influenced by pH, which is typical for a weak acid.[4]

# Non-Clinical Toxicology Acute Toxicity

Acute toxicity studies provide information on the potential adverse effects of a substance following a single short-term exposure.

Quantitative Data: Acute Toxicity







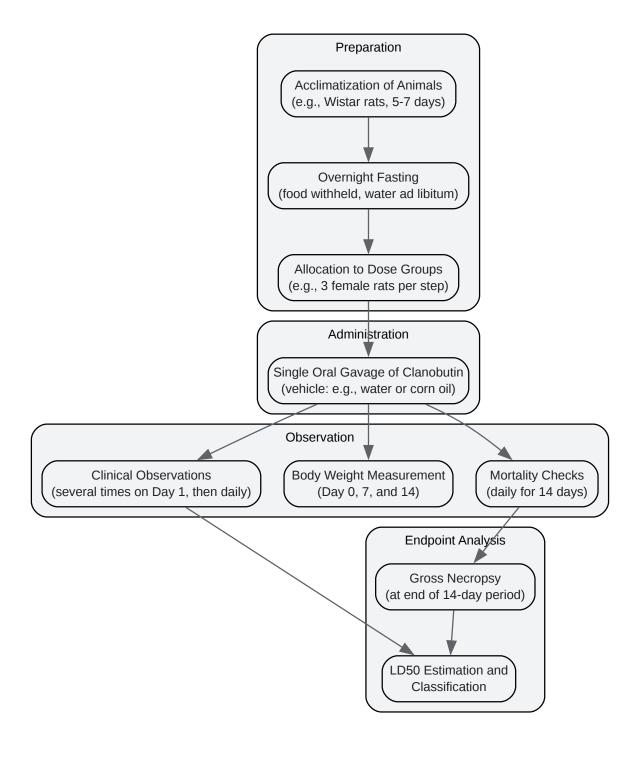
Species	Route of Administration	Value	Reference
Rat	Oral	LD50 > 2000 mg/kg	[2][5]

| Rat | Intravenous | LD50 = 570 mg/kg |[2][5] |

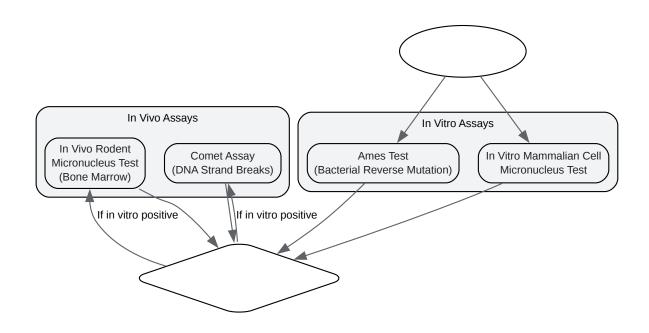
Experimental Protocol: Acute Oral Toxicity (General Guideline)

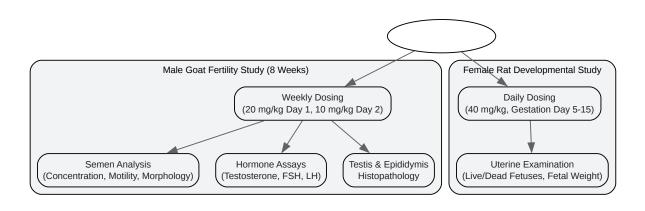
While the specific protocol for the cited **Clanobutin** study is not available, a typical acute oral toxicity study follows established guidelines such as the OECD Test Guideline 423.



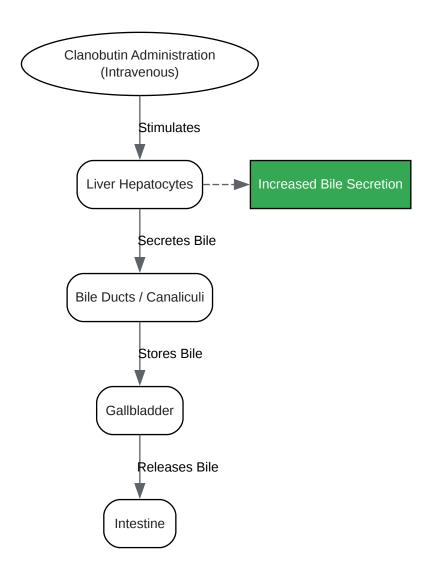












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